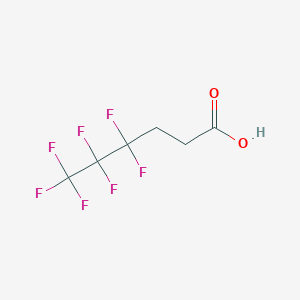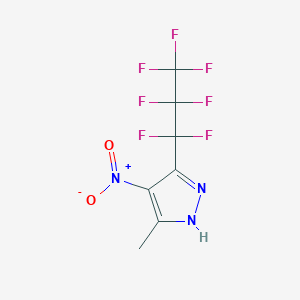
Ácido 3-fluoro-4-formilfenilborónico
Descripción general
Descripción
3-Fluoro-4-formylphenylboronic acid is an organic compound with the molecular formula C7H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a formyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Aplicaciones Científicas De Investigación
3-Fluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Fluoro-4-formylphenylboronic acid is a biochemical reagent It’s known to be used in the preparation of mida boronates for suzuki-miyaura cross-coupling reactions and in the synthesis of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .
Mode of Action
It’s known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Biochemical Pathways
The compound’s use in the synthesis of pyrazolopyrimidinamine derivatives suggests it may influence pathways involving tyrosine and phosphinositide kinases .
Result of Action
Its use in the synthesis of kinase inhibitors suggests it may have a role in modulating cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in 3-Fluoro-4-formylphenylboronic acid can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design. Additionally, it has been used in the synthesis of pyrazolopyrimidinamine derivatives, which are known to inhibit tyrosine and phosphoinositide kinases .
Cellular Effects
3-Fluoro-4-formylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate the activity of enzymes and proteins within the cell. For example, it has been used in the synthesis of compounds that act as leukotriene B4 receptor agonists, which play a role in inflammatory responses
Molecular Mechanism
At the molecular level, 3-Fluoro-4-formylphenylboronic acid exerts its effects through various mechanisms. The boronic acid group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, allowing it to interact with enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the formyl group in 3-Fluoro-4-formylphenylboronic acid can participate in nucleophilic addition reactions, further modulating the activity of biomolecules. These molecular interactions are critical for the compound’s role in biochemical reactions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-formylphenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider in experimental design. 3-Fluoro-4-formylphenylboronic acid is known to be air-sensitive and should be stored under inert gas to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-formylphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, 3-Fluoro-4-formylphenylboronic acid can cause toxic or adverse effects. Studies have shown that the compound can cause skin and eye irritation, as well as respiratory irritation . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-Fluoro-4-formylphenylboronic acid.
Metabolic Pathways
3-Fluoro-4-formylphenylboronic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes that interact with the boronic acid and formyl groups. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For example, the compound has been used in the synthesis of MIDA boronates, which are intermediates in the Suzuki-Miyaura cross-coupling reactions
Transport and Distribution
The transport and distribution of 3-Fluoro-4-formylphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its biochemical activity and therapeutic potential. Studies have shown that 3-Fluoro-4-formylphenylboronic acid can be used in proteomics research, highlighting its importance in understanding protein interactions and cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-formylphenylboronic acid can be synthesized through several methods. One common approach involves the hydrolysis of potassium 3-fluoro-4-formylphenyltrifluoroborate using acidic alumina or silicon dioxide . Another method includes the palladium-catalyzed cross-coupling of 3-fluoro-4-formylphenyl halides with boronic acid derivatives under mild conditions .
Industrial Production Methods: In industrial settings, the production of 3-fluoro-4-formylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoro-4-carboxyphenylboronic acid.
Reduction: 3-Fluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Fluorophenylboronic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.
3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness: 3-Fluoro-4-formylphenylboronic acid is unique due to the presence of both the fluorine atom and the formyl group. The fluorine atom enhances the compound’s stability and reactivity, while the formyl group provides a functional handle for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
IUPAC Name |
(3-fluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRMUVHUVCIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381054 | |
| Record name | 3-Fluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248270-25-9 | |
| Record name | 3-Fluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4-formylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Fluoro-4-formylphenylboronic acid interact with its target molecules?
A: 3-Fluoro-4-formylphenylboronic acid exhibits high affinity for cis-diol-containing compounds, forming reversible boronate ester bonds in aqueous media. [, , ] This interaction is particularly useful for capturing and enriching compounds like lincomycin, clindamycin, and shikimic acid. [, , ]
Q2: What are the key structural characteristics of 3-Fluoro-4-formylphenylboronic acid relevant to its applications?
A: The presence of both boronic acid and formyl functional groups on the aromatic ring contributes to the compound's unique properties. [] The boronic acid moiety facilitates reversible covalent bonding with cis-diols, while the formyl group offers a site for further chemical modifications or conjugation. [, , ]
Q3: How does the structure of 3-Fluoro-4-formylphenylboronic acid relate to its binding affinity and selectivity?
A: Research suggests that incorporating 3-Fluoro-4-formylphenylboronic acid as a functional monomer during molecular imprinting enhances the selectivity and binding capacity of the resulting materials. [, ] The fluorine atom's electron-withdrawing effect likely influences the acidity of the boronic acid group, impacting its affinity for cis-diols and overall binding strength. [, ]
Q4: Are there computational studies exploring the properties of 3-Fluoro-4-formylphenylboronic acid?
A: Yes, Density Functional Theory (DFT) calculations have been employed to characterize the geometric structure, vibrational frequencies, and electronic properties of 3-Fluoro-4-formylphenylboronic acid. [] These studies provide valuable insights into the molecule's reactivity and potential for further modifications. []
Q5: What are the current and potential applications of 3-Fluoro-4-formylphenylboronic acid in analytical chemistry?
A: 3-Fluoro-4-formylphenylboronic acid serves as a key component in developing highly selective and efficient solid-phase extraction materials. [, ] By functionalizing magnetic nanoparticles or silica nanoparticles with this compound, researchers have created materials capable of selectively extracting and enriching cis-diol-containing analytes from complex matrices like milk, chicken, and herbal medicines. [, , ] These advancements hold significant promise for applications in food safety monitoring, pharmaceutical analysis, and natural product research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)

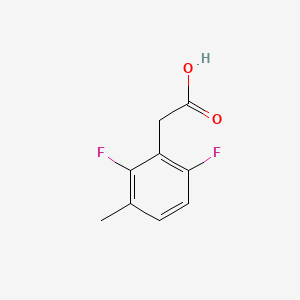

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)
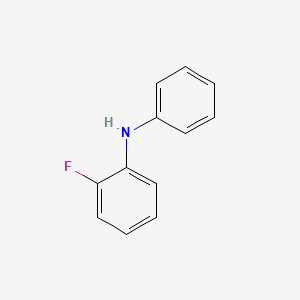
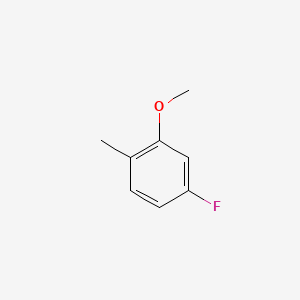
![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)

